Cas no 66710-78-9 (Benzenamine,N,N-bis(2-chloroethyl)-4-[2-(3-chlorophenyl)diazenyl]-)
66710-78-9 structure
Product Name:Benzenamine,N,N-bis(2-chloroethyl)-4-[2-(3-chlorophenyl)diazenyl]-
CAS-nummer:66710-78-9
MF:C16H16Cl3N3
MW:356.677340507507
CID:526385
PubChem ID:319018
Update Time:2025-04-19
Benzenamine,N,N-bis(2-chloroethyl)-4-[2-(3-chlorophenyl)diazenyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine,N,N-bis(2-chloroethyl)-4-[2-(3-chlorophenyl)diazenyl]-
- N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline
- NSC260467
- NSC-260467
- DTXSID90312669
- 66710-78-9
-
- Inchi: 1S/C16H16Cl3N3/c17-8-10-22(11-9-18)16-6-4-14(5-7-16)20-21-15-3-1-2-13(19)12-15/h1-7,12H,8-11H2/b21-20+
- InChI-sleutel: KSOKKQJLQRLZGJ-QZQOTICOSA-N
- LACHT: ClCCN(C1C=CC(=CC=1)/N=N/C1C=CC=C(C=1)Cl)CCCl
Berekende eigenschappen
- Exacte massa: 355.040981g/mol
- Monoisotopische massa: 355.040981g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 7
- Complexiteit: 327
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.6
- Topologisch pooloppervlak: 28Ų
Benzenamine,N,N-bis(2-chloroethyl)-4-[2-(3-chlorophenyl)diazenyl]- Gerelateerde literatuur
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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